molecular formula C10H13N B8722362 (S)-1-Phenylbut-3-en-2-amine

(S)-1-Phenylbut-3-en-2-amine

Cat. No.: B8722362
M. Wt: 147.22 g/mol
InChI Key: VMJWVSPIJCGVHQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Phenylbut-3-en-2-amine is a chiral secondary amine characterized by a phenyl group at position 1, a vinyl group at position 3, and an amine moiety at position 2 of the butenyl chain. Its (S)-configuration confers stereospecificity, influencing interactions with biological targets or chiral environments. The compound is structurally related to phenethylamines and amphetamine derivatives but distinguished by its conjugated double bond (C3-C4) and stereochemistry. The hydrochloride salt of this compound (CAS 141448-55-7) is a stable derivative often used in pharmaceutical or synthetic applications .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(2S)-1-phenylbut-3-en-2-amine

InChI

InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2/t10-/m1/s1

InChI Key

VMJWVSPIJCGVHQ-SNVBAGLBSA-N

Isomeric SMILES

C=C[C@H](CC1=CC=CC=C1)N

Canonical SMILES

C=CC(CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-1-Phenylbut-3-en-2-amine

The enantiomeric pair (S)- and (R)-1-Phenylbut-3-en-2-amine differ only in their stereochemical configuration. For example, (S)-enantiomers of amphetamine analogs typically show higher central nervous system activity due to enhanced affinity for monoamine transporters.

Property (S)-1-Phenylbut-3-en-2-amine (R)-1-Phenylbut-3-en-2-amine
CAS Number (Free Base) Not Available Not Available
CAS (Hydrochloride) 141448-55-7 Not Reported
Biological Activity Potential stereoselective effects Likely reduced activity

Positional Isomers: 1-Phenylbut-2-en-2-amine

Shifting the double bond to position 2 (but-2-en-2-amine) alters conjugation and steric effects.

Property This compound 1-Phenylbut-2-en-2-amine
Double Bond Position C3-C4 C2-C3
Conjugation Effects Extended π-system Localized π-system
Synthetic Accessibility Moderate (via asymmetric synthesis) Similar routes

Saturated Analog: 1-Phenethylamine

The saturated structure may enhance metabolic stability but reduce binding affinity in chiral environments.

Property This compound 1-Phenethylamine
Structure Unsaturated, chiral Saturated, achiral
Molecular Rigidity High (due to double bond) Low
Bioavailability Potential for targeted activity Broad but less specific

Research Findings and Implications

  • Stereochemical Impact : The (S)-configuration may enhance interactions with chiral receptors, akin to (S)-amphetamine’s dopaminergic effects. However, empirical data are needed to validate this hypothesis.
  • Synthetic Challenges : Asymmetric synthesis of this compound requires chiral catalysts or resolving agents, as seen in related amine syntheses (e.g., ’s use of carbamate protection) .

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